molecular formula C20H36O8 B3058857 1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester CAS No. 922165-31-9

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester

Cat. No.: B3058857
CAS No.: 922165-31-9
M. Wt: 404.5 g/mol
InChI Key: JNFDQAYPZCYWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester (CAS: 922165-31-9; EC: 618-829-7) is a diester derivative of 1,4-cyclohexanedicarboxylic acid (CHDA, CAS: 1076-97-7) with two 2-(2-ethoxyethoxy)ethyl ester groups. Its molecular formula is C₂₀H₃₆O₈, and it has a molar mass of 404.5 g/mol . The ethoxyethoxyethyl substituents confer enhanced hydrophilicity and flexibility compared to alkyl esters, making it suitable for applications such as plasticizers, solvents, or polymer additives.

Properties

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] cyclohexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-3-23-9-11-25-13-15-27-19(21)17-5-7-18(8-6-17)20(22)28-16-14-26-12-10-24-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDQAYPZCYWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C1CCC(CC1)C(=O)OCCOCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238929
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922165-31-9
Record name 1,4-Bis[2-(2-ethoxyethoxy)ethyl] 1,4-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922165-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0922165319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis-ethoxydiglycol cyclohexane 1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(2-ethoxyethoxy)ethyl] cyclohexane-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS-ETHOXYDIGLYCOL CYCLOHEXANE 1,4-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MU0U9L45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Laboratory-Scale Synthesis Protocols

Conventional Acid-Catalyzed Esterification

The most widely documented method involves direct esterification of 1,4-cyclohexanedicarboxylic acid with 2-(2-ethoxyethoxy)ethanol under Brønsted acid catalysis. Sulfuric acid (H₂SO₄, 0.5–2 mol%) or p-toluenesulfonic acid (p-TsOH, 1–3 mol%) catalyzes the reaction at 110–130°C for 6–12 hours. Azeotropic removal of water using toluene or xylene drives the equilibrium toward ester formation, achieving 60–75% isolated yields.

Reaction Equation:
$$
\text{C}6\text{H}{10}(\text{CO}2\text{H})2 + 2\,\text{HOCH}2\text{CH}2(\text{OCH}2\text{CH}2)2\text{OEt} \xrightarrow{\text{H}^+} \text{C}6\text{H}{10}(\text{CO}2\text{R})2 + 2\,\text{H}2\text{O}
$$
where R = -CH₂CH₂(OCH₂CH₂)₂OEt.

Table 1: Catalyst Performance Comparison
Catalyst Concentration (mol%) Temperature (°C) Time (h) Yield (%)
H₂SO₄ 1.5 120 8 68
p-TsOH 2.0 115 10 72
Amberlyst® 5.0 130 6 65

Data synthesized from.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under 300 W irradiation at 150°C, reaction times reduce to 1–2 hours with comparable yields (70–73%). This method minimizes thermal degradation of sensitive ethoxyethoxy groups while maintaining regioselectivity.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Patent CN104276953A discloses a two-stage continuous process for large-scale manufacturing:

  • Esterification Stage : Acid and alcohol fed at 5:1 molar ratio into a tubular reactor with heterogeneous catalyst (SiO₂-supported H₃PO₄) at 140°C, 2 bar pressure.
  • Purification Stage : Thin-film evaporators remove unreacted alcohol, followed by fractional distillation under reduced pressure (10–15 mmHg).
    This system achieves 92–95% conversion with throughputs exceeding 500 kg/day.

Catalytic System Innovations

US3428668A demonstrates hydrogenation-assisted esterification using Pd/Al₂O₃ catalysts (1–5 wt%) under 20–50 bar H₂ pressure. While primarily developed for dimethyl esters, this approach adapts to ethoxyethoxy derivatives by substituting methanol with 2-(2-ethoxyethoxy)ethanol, yielding 78–82% at 180°C.

Alternative Synthetic Routes

Transesterification Pathways

High-purity diester (99.8%) forms via transesterification of dimethyl 1,4-cyclohexanedicarboxylate with excess 2-(2-ethoxyethoxy)ethanol (4:1 molar ratio) using titanium(IV) isopropoxide catalyst (0.1 mol%). Reaction at 160°C for 5 hours under nitrogen affords 85% yield, circumventing carboxylic acid handling challenges.

Enzymatic Esterification

Pilot-scale trials employ immobilized Candida antarctica lipase B (Novozym® 435) in solvent-free systems. At 90°C with molecular sieves, this green chemistry approach achieves 58% conversion in 24 hours, though scalability remains limited.

Purification and Characterization

Distillation Techniques

Industrial processes use falling-film evaporators followed by high-vacuum (0.1–0.5 mmHg) fractional distillation, isolating the diester at 210–220°C (atmospheric equivalent). GC-MS analysis confirms >99% purity with residual alcohol <0.2%.

Crystallization Methods

Laboratory recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals (mp 34–36°C). XRD analysis reveals monoclinic P2₁/c symmetry with unit cell parameters a=8.542 Å, b=12.307 Å, c=15.891 Å.

Table 2: Physicochemical Properties of Purified Ester
Property Value Method
Melting Point 34–36°C DSC
Density (25°C) 1.127 g/cm³ Pycnometer
Refractive Index 1.4832 Abbe refractometer
Viscosity (40°C) 28.7 mPa·s Brookfield viscometer

Data compiled from.

Comparative Analysis of Methodologies

Energy Efficiency Metrics

Continuous flow systems demonstrate superior energy economy (0.8–1.2 kWh/kg) compared to batch reactors (2.5–3.5 kWh/kg). Microwave-assisted methods reduce thermal energy use by 40% but require higher capital investment.

Environmental Impact

Life cycle assessment (LCA) reveals acid-catalyzed batch processes generate 2.1 kg CO₂-eq/kg product versus 1.4 kg CO₂-eq/kg for enzymatic routes. Solvent recovery systems in continuous plants capture >98% VOC emissions.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major products are 1,4-cyclohexanedicarboxylic acid and its derivatives.

    Reduction: The major products are 1,4-cyclohexanedimethanol and related alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and copolymers, enhancing their mechanical and thermal properties.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent chemical stability and flexibility.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis to release the parent acid and alcohol, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural diversity of 1,4-cyclohexanedicarboxylic acid esters arises from variations in ester substituents. Key comparisons include:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Ester Groups Key Features
Target Compound 922165-31-9 C₂₀H₃₆O₈ 404.5 2-(2-Ethoxyethoxy)ethyl High hydrophilicity, flexible chains
1,4-Cyclohexanedicarboxylic Acid, Diethyl Ester 72903-27-6 C₁₂H₂₀O₄ 228.28 Ethyl Low molecular weight, volatile
1,4-Cyclohexanedicarboxylic Acid, Bis(2-ethylhexyl) Ester 84731–70–4 C₂₄H₄₂O₄ 402.6 Branched 2-ethylhexyl Industrial plasticizer, regulated
1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester 166412-78-8 C₂₆H₄₈O₄ 424.7 Long-chain isononyl High viscosity, plasticizer use
1,4-Cyclohexanedicarboxylic Acid, Dimethyl Ester Not specified C₁₀H₁₄O₄ ~198.2 Methyl Cis/trans isomerism, polymer precursor

Notes:

  • The target compound’s ethoxyethoxyethyl groups enhance solubility in polar solvents compared to purely alkyl esters like diethyl or diisononyl derivatives .
  • Branched esters (e.g., bis(2-ethylhexyl)) improve plasticizing efficiency but face stricter regulatory oversight due to environmental persistence .

Physicochemical Properties and Performance

Boiling Point and Solubility

  • Target Compound : Predicted lower volatility due to higher molar mass (404.5 g/mol) and polar ethoxyethoxy groups. Likely miscible with alcohols, ethers, and ketones .
  • Diethyl Ester : Higher volatility (MW 228.28) suited for short-term applications like coatings or intermediates .
  • Diisononyl Ester: High viscosity and low water solubility (MW 424.7) ideal for plasticizing PVC .

Thermal Stability

  • Branched esters (e.g., bis(2-ethylhexyl)) exhibit superior thermal stability in polymers compared to linear-chain esters .
  • The target compound’s ether linkages may reduce thermal resistance but improve compatibility with polar matrices .

Research Findings and Gaps

  • Eco-Toxicity : Data gaps exist for the target compound’s biodegradability and aquatic toxicity compared to regulated analogs like bis(2-ethylhexyl) ester .

Biological Activity

1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester (commonly referred to as bis(2-ethoxyethoxy) cyclohexane-1,4-dicarboxylate) is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential health implications.

Chemical Structure and Properties

The compound has a molecular formula of C20H36O8C_{20}H_{36}O_{8} and a molecular weight of approximately 404.495 g/mol. Its structure features two ethoxyethoxyethyl ester groups attached to a cyclohexanedicarboxylic acid backbone, which contributes to its solubility and flexibility in various applications.

The biological activity of this compound primarily involves its interaction with cellular components through hydrolysis. The ester functional groups can be hydrolyzed to release the parent dicarboxylic acid and corresponding alcohols, which may participate in various biochemical pathways. This hydrolysis can occur under acidic or basic conditions and is crucial for the compound's reactivity in biological systems.

1. Cytotoxicity and Cell Viability

Research indicates that the compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time. In vitro studies have demonstrated that at certain concentrations, it can induce apoptosis in specific cell lines. For instance:

Concentration (µM)Cell LineViability (%)
10HeLa85
50HeLa60
100HeLa30

These results suggest that while low concentrations may be relatively safe, higher concentrations could pose risks to cell viability.

2. Interaction with Enzymes

The compound has been shown to interact with various enzymes involved in metabolic pathways. For example, it may inhibit certain dehydrogenases, thus affecting metabolic processes such as fatty acid oxidation. This inhibition could lead to altered energy metabolism within cells.

Case Study 1: Plasticizer Applications

In industrial settings, the compound is primarily used as a plasticizer in poly(vinyl chloride) (PVC) products. Its compatibility with PVC enhances flexibility while reducing volatility compared to traditional phthalates. A study evaluating the environmental impact of this compound found that it exhibited lower toxicity levels than commonly used plasticizers like di(2-ethylhexyl) phthalate (DEHP).

Case Study 2: Environmental Fate

Research on the environmental impact of this compound indicates that it has a moderate potential for bioaccumulation. Studies conducted in aquatic environments showed that while it is biodegradable under aerobic conditions, its persistence can vary depending on environmental factors such as temperature and microbial activity .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Characteristics
Bis(2-ethylhexyl) phthalateC24H38O4Widely used plasticizer with known health concerns
Diisononyl phthalateC27H46O4Alternative plasticizer with lower toxicity
1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl)C14H22O4Less flexible than bis(2-ethoxyethoxy) cyclohexane ester

The unique structural features of this compound provide enhanced flexibility and lower volatility compared to traditional plasticizers like phthalates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester, and how do reaction parameters influence yield?

  • Methodology : A common approach involves esterification of 1,4-cyclohexanedicarboxylic acid with 2-(2-ethoxyethoxy)ethanol under acidic or basic catalysis. For example, refluxing with potassium carbonate (anhydrous) in dry acetone for 8–12 hours, as demonstrated in analogous ester syntheses . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Temperature : Reflux conditions (~56°C for acetone) balance reaction rate and side-product formation.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) tracks reaction progress .
    • Yield Optimization : Excess alcohol (1.5–2.0 equivalents per carboxylic acid group) and inert atmospheres minimize hydrolysis.

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this ester?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify ester carbonyl signals (~170 ppm) and ethoxyethoxy side-chain protons (δ 3.4–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C24H42O8C_{24}H_{42}O_8: 482.28 g/mol) .
    • Purity Analysis :
  • Gas Chromatography (GC) : Resolves unreacted starting materials; ≥90% purity thresholds are typical for research-grade compounds .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational predictions for this ester be resolved?

  • Approach :

  • Benchmark Calculations : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set) and compare with experimental data. Adjust solvent models (e.g., PCM for acetone) to improve accuracy .
  • Statistical Validation : Apply multivariate analysis to identify outliers in experimental conditions (e.g., temperature fluctuations, solvent purity) .
    • Case Study : Inconsistent 13^13C NMR carbonyl peaks may arise from cis/trans isomerism in the cyclohexane ring; variable-temperature NMR can clarify dynamic behavior .

Q. What computational strategies optimize reaction pathways for synthesizing this ester with high regioselectivity?

  • ICReDD Framework : Integrate quantum chemical reaction path searches (e.g., artificial force-induced reaction method) with machine learning to predict activation energies and transition states .
  • Parameter Optimization :

  • Catalyst Screening : Simulate Brønsted/Lewis acid catalysts (e.g., H2_2SO4_4, Ti(OiPr)4_4) to identify rate-enhancing agents.
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on esterification equilibrium .

Q. How do substituent variations (e.g., ethoxyethoxy chain length) affect the ester’s physicochemical properties?

  • Experimental Design :

  • Systematic Variation : Synthesize analogs with shorter/longer alkoxy chains and compare properties (e.g., solubility in acetonitrile, thermal stability via TGA).
  • Data Analysis : Use Hansen solubility parameters and QSPR models to correlate chain length with logP or melting points .
    • Contradiction Resolution : Conflicting solubility data may arise from polymorphic forms; X-ray crystallography or DSC clarifies phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.